molecular formula C10H7NO2 B3081180 3-(5-Oxazolyl)benzaldehyde CAS No. 1097199-51-3

3-(5-Oxazolyl)benzaldehyde

Cat. No.: B3081180
CAS No.: 1097199-51-3
M. Wt: 173.17
InChI Key: ZYPJXECMJZZEAP-UHFFFAOYSA-N
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Description

3-(5-Oxazolyl)benzaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Oxazolyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Oxazolyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJXECMJZZEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(5-Oxazolyl)benzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Oxazolyl)benzaldehyde (C₁₀H₇NO₂) is a pivotal heteroaromatic building block in modern medicinal chemistry.[1] Characterized by a meta-substituted benzene ring linking a reactive aldehyde handle to a 5-oxazole pharmacophore, this scaffold serves as a bioisostere for amides and esters in kinase inhibitors and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol using the Van Leusen chemistry, and a strategic map of its reactivity profile for library generation.

Structural Analysis & Physicochemical Profile

The molecule consists of two distinct functional domains: the 5-aryl oxazole (a stable, lipophilic, aromatic heterocycle) and the benzaldehyde (an electrophilic handle for diversification).

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-(1,3-oxazol-5-yl)benzaldehyde

  • Molecular Formula: C₁₀H₇NO₂[2][3]

  • Molecular Weight: 173.17 g/mol

  • CAS Number: 144063-23-4 (Note: CAS may vary by specific salt forms or catalog listings; verify with vendor).

  • SMILES: O=Cc1cccc(c1)c2cnco2[2][3]

  • InChIKey: ZYPJXECMJZZEAP-UHFFFAOYSA-N[2]

"Druggability" Metrics

The physicochemical profile suggests this molecule is an ideal fragment-based lead. It adheres strictly to Lipinski’s Rule of Five, leaving ample room for molecular weight growth during lead optimization.

PropertyValue (Predicted)Significance in Drug Design
cLogP 1.8 – 2.1Optimal lipophilicity for membrane permeability without excessive metabolic liability.
TPSA ~39.0 ŲHigh polar surface area efficiency; indicates good potential for CNS penetration if required.
H-Bond Donors 0No donors limits non-specific binding; acceptor-rich profile.
H-Bond Acceptors 3The oxazole nitrogen and oxygen, plus the aldehyde oxygen, serve as key interaction points.
Rotatable Bonds 2Low flexibility confers entropic advantage upon binding to protein targets.

Synthetic Architecture: The Van Leusen Protocol[7]

While 5-substituted oxazoles can be synthesized via the Robinson-Gabriel cyclization, that route requires complex


-acylamino ketone precursors. The Van Leusen Oxazole Synthesis  is the gold standard for this scaffold, utilizing Tosylmethyl Isocyanide (TosMIC) to convert an aldehyde directly to the oxazole.[4]
Strategic Challenge: Selectivity

Direct reaction of isophthalaldehyde (benzene-1,3-dicarbaldehyde) with TosMIC often yields the bis-oxazole byproduct.

  • The Expert Solution: Use a monoprotection strategy . We start with 3-(dimethoxymethyl)benzaldehyde (or generate it in situ), react the free aldehyde with TosMIC, and then deprotect the acetal.

Validated Protocol

Reaction: 3-(dimethoxymethyl)benzaldehyde + TosMIC


 3-(5-oxazolyl)benzaldehyde
Reagents & Materials
  • Substrate: 3-(Dimethoxymethyl)benzaldehyde (1.0 eq)

  • Reagent: TosMIC (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or NaH (for strictly anhydrous conditions).

  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME). Note: MeOH is preferred for the K₂CO₃ route as it facilitates the proton transfer.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 3-(dimethoxymethyl)benzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

  • Cyclization: Add K₂CO₃ (25 mmol) in one portion. The reaction is exothermic; ensure cooling to 0°C initially, then allow to warm to reflux.

  • Monitoring: Reflux for 3–5 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The intermediate oxazoline may be visible, but it rapidly eliminates sulfinic acid to form the aromatic oxazole.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).

  • Deprotection (In-situ): Treat the crude acetal-oxazole with 2N HCl (aq) in THF for 1 hour at RT to unveil the aldehyde.

  • Purification: Neutralize with NaHCO₃, extract, and purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Mechanistic Pathway (DOT Visualization)

VanLeusenSynthesis Start Isophthalaldehyde (Starting Material) Protect Mono-Protection (Acetal Formation) Start->Protect MeOH, H+ Inter1 3-(Dimethoxymethyl) benzaldehyde Protect->Inter1 TosMIC + TosMIC / Base (Van Leusen Cyclization) Inter1->TosMIC Inter2 Intermediate: Oxazoline Species TosMIC->Inter2 [3+2] Cycloaddition Elim - TsOH (Aromatization) Inter2->Elim Base-mediated Prod_Protected Acetal-Oxazole Elim->Prod_Protected Deprotect Acid Hydrolysis (HCl/THF) Prod_Protected->Deprotect Final 3-(5-Oxazolyl) benzaldehyde Deprotect->Final

Figure 1: Step-wise synthesis of 3-(5-Oxazolyl)benzaldehyde utilizing the Van Leusen protocol with acetal protection to ensure regioselectivity.

Reactivity & Functionalization Map

The aldehyde functionality at the meta-position provides a versatile handle for divergent synthesis (DOS). The oxazole ring remains stable under most reductive and mild oxidative conditions, allowing selective manipulation of the aldehyde.

Reductive Amination (Library Generation)

This is the primary application in drug discovery.

  • Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE, catalytic AcOH.

  • Utility: Generates benzylamine derivatives, a common motif in GPCR ligands.

Oxidation to Carboxylic Acid
  • Conditions: NaClO₂, NaH₂PO₄, t-BuOH (Pinnick Oxidation).

  • Utility: Accesses 3-(5-oxazolyl)benzoic acid, a precursor for amide coupling (peptidomimetics).

Olefination (Wittig/HWE)
  • Conditions: Phosphonium salt or Phosphonate, NaH/LiHMDS.

  • Utility: Extends the carbon chain, useful for creating Michael acceptors (covalent inhibitors).

C-H Activation (Advanced)
  • Site: The C-2 position of the oxazole (between O and N) is acidic (pKa ~20).

  • Reaction: Lithiation (n-BuLi, -78°C) followed by quenching with electrophiles allows functionalization of the oxazole ring itself.

Reactivity Flowchart (DOT Visualization)

ReactivityMap Core 3-(5-Oxazolyl) benzaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Oxid Pinnick Oxidation (NaClO2) Core->Oxid Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig CHAct C-H Activation (C2) (n-BuLi, E+) Core->CHAct Requires Protection Prod_Amine Benzylamines (GPCR Ligands) RedAm->Prod_Amine Prod_Acid Benzoic Acids (Amide Precursors) Oxid->Prod_Acid Prod_Alkene Styrenyl Oxazoles (Linkers/Warheads) Wittig->Prod_Alkene Prod_C2 2-Substituted Oxazoles (Advanced Scaffolds) CHAct->Prod_C2

Figure 2: Divergent synthesis pathways from the core scaffold. The aldehyde serves as the primary handle, while the oxazole C-2 position offers secondary functionalization potential.

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAP Kinase)

The 5-aryl oxazole motif is a proven pharmacophore in kinase inhibition. The oxazole nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., p38


), while the benzene ring occupies the hydrophobic pocket.
  • Mechanism: The aldehyde is typically converted to a substituted benzylamine or amide to reach into the solvent-exposed region or the back pocket of the ATP binding site.

Bioisosterism

The oxazole ring is a classical bioisostere for:

  • Amides: It mimics the planar geometry and H-bond acceptor capability of a peptide bond but improves metabolic stability against proteases.

  • Esters: It provides similar polarity without susceptibility to esterase hydrolysis.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis involving TosMIC in a well-ventilated fume hood due to the potential evolution of isocyanide odors (though TosMIC is odorless, degradation products are not).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

References

  • Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373-2376.

  • Kulkarni, B. A., & Ganesan, A. (1999).[4][5] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.

  • PubChem. "Compound Summary: 3-(5-Oxazolyl)benzaldehyde."[2] National Library of Medicine.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

3-(5-Oxazolyl)benzaldehyde PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1097199-51-3 | PubChem CID: 83481512 | Formula: C₁₀H₇NO₂[1]

Executive Summary

3-(5-Oxazolyl)benzaldehyde is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a meta-substituted benzene ring linking a reactive formyl group and a 1,3-oxazole moiety, it serves as a critical scaffold for synthesizing kinase inhibitors (e.g., Chk1 inhibitors) and antimicrobial agents. Its dual functionality allows for orthogonal elaboration: the aldehyde enables reductive aminations or olefinations, while the oxazole ring acts as a stable bioisostere for amide or ester linkages, improving metabolic stability and hydrogen-bond acceptor properties.

Chemical Identity & Physicochemical Profile

This compound combines the electrophilic nature of benzaldehydes with the aromatic stability of oxazoles.

PropertyData
IUPAC Name 3-(1,3-Oxazol-5-yl)benzaldehyde
Molecular Weight 173.17 g/mol
Exact Mass 173.0477 Da
SMILES C1=CC(=CC(=C1)C2=CN=CO2)C=O[1]
InChI Key ZYPJXECMJZZEAP-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
LogP (Predicted) ~1.6 (Lipophilic, membrane permeable)

HSE Profile: Safety & Handling

GHS Classification (Predicted): Based on structural analogs (e.g., 3-formylphenylboronic acid, benzaldehyde derivatives), this compound is classified as an Irritant .

Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[2]
STOT-SE H335 May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/vapors.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat are mandatory.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

Synthesis: The Van Leusen Protocol

The most robust synthetic route for 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . To ensure regioselectivity and prevent double-reaction on the starting material (isophthalaldehyde), a mono-protection strategy is recommended.[1]

Retrosynthetic Logic

Direct reaction of isophthalaldehyde with Tosylmethyl Isocyanide (TosMIC) often yields mixtures of mono- and bis-oxazoles.[1] To guarantee the synthesis of the mono-aldehyde product, we utilize 3-(dimethoxymethyl)benzaldehyde as the precursor. The acetal group protects one aldehyde during the base-catalyzed oxazole formation, followed by acidic deprotection.

Reaction Workflow Diagram

SynthesisRoute SM Isophthalaldehyde (Starting Material) Step1 Step 1: Mono-Protection (MeOH, H+, HC(OMe)3) SM->Step1 Inter1 3-(Dimethoxymethyl) benzaldehyde Step1->Inter1 Selective Acetalization Step2 Step 2: Van Leusen Reaction (TosMIC, K2CO3, MeOH, Reflux) Inter1->Step2 Inter2 5-(3-Dimethoxymethylphenyl) oxazole Step2->Inter2 [3+2] Cycloaddition -TosH Step3 Step 3: Deprotection (aq. HCl, Acetone) Inter2->Step3 Product 3-(5-Oxazolyl)benzaldehyde (Target) Step3->Product Hydrolysis

Figure 1: Step-wise synthesis of 3-(5-Oxazolyl)benzaldehyde via Van Leusen chemistry.

Detailed Experimental Protocol

Step 1: Mono-Protection (if commercial mono-acetal is unavailable) [1]

  • Dissolve isophthalaldehyde (10.0 g, 74.6 mmol) in MeOH (100 mL).

  • Add trimethyl orthoformate (1.1 eq) and a catalytic amount of p-TsOH (0.05 eq).

  • Stir at RT for 4 hours. Quench with Et₃N.

  • Purify via flash chromatography (Hex/EtOAc) to isolate the mono-acetal.[1]

Step 2: Van Leusen Oxazole Synthesis

  • Reagents: 3-(Dimethoxymethyl)benzaldehyde (1.0 eq), Tosylmethyl Isocyanide (TosMIC, 1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with the mono-acetal (5.0 g, 27.7 mmol) and TosMIC (5.95 g, 30.5 mmol) in MeOH (80 mL).

    • Add K₂CO₃ (7.66 g, 55.4 mmol) in one portion.

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Cool to RT and concentrate in vacuo to remove MeOH.

    • Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL).

    • Dry organic phase over MgSO₄ and concentrate to yield the crude oxazole-acetal intermediate.[1]

Step 3: Acidic Deprotection [1]

  • Dissolve the crude intermediate in Acetone (50 mL).

  • Add 1M HCl (20 mL) and stir at RT for 2 hours.

  • Neutralize with sat. NaHCO₃ solution.

  • Extract with EtOAc, dry, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 60–75% over two steps.

Applications in Drug Discovery

The 3-(5-oxazolyl)benzaldehyde scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Kinase Inhibition: The oxazole nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., Chk1, VEGFR). The aldehyde allows for the attachment of solubilizing tails via reductive amination.

  • Fragment-Based Design: With a MW < 200 and high ligand efficiency, it is an ideal fragment for crystallographic screening.

  • Diversity-Oriented Synthesis (DOS):

    • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ → Benzylamines.

    • Wittig Reaction: Reaction with phosphorus ylides → Styrenyl derivatives.

    • Passerini/Ugi Reactions: The aldehyde component in multicomponent reactions to generate peptidomimetics.

References

  • PubChem Compound Summary: CID 83481512, 3-(5-oxazolyl)benzaldehyde.[1] National Center for Biotechnology Information (2025). Link

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters 13.23 (1972): 2369-2372.[1] Link

  • TosMIC Reagent Guide: Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link

  • Commercial Availability & CAS: CymitQuimica Catalog Entry for CAS 1097199-51-3.[1] Link

Sources

Physical Characteristics and Synthetic Profiling of Oxazole-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Oxazole-substituted benzaldehydes represent a critical class of bifunctional heterocyclic intermediates. Characterized by the coexistence of an electron-withdrawing formyl group (-CHO) and an aromatic oxazole ring, these scaffolds serve as "linchpins" in fragment-based drug design (FBDD) and the development of optoelectronic materials.

This guide provides a rigorous technical analysis of their physical properties, synthetic pathways, and spectral signatures. Unlike simple aromatics, the interplay between the oxazole's dipole and the benzaldehyde's carbonyl group dictates unique solubility, crystallinity, and fluorescence profiles essential for downstream applications in antimicrobial discovery and liquid crystal engineering.

Structural & Electronic Architecture

The physicochemical behavior of oxazole-substituted benzaldehydes is governed by the electronic push-pull relationship between the two rings.

  • Aromaticity & Planarity: The oxazole ring (a 5-membered heterocycle containing O and N) exhibits lower aromatic stabilization energy than benzene. However, when coupled to a benzaldehyde, the

    
    -conjugation extends across the biaryl axis.
    
  • Dipole Moment: The oxazole ring is highly polar. The nitrogen atom (pyridine-like) acts as a basic center, while the oxygen contributes to the

    
    -system. This creates a significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar hydrocarbons.
    
  • Electronic Effects:

    • C2-Position: The most electron-deficient site, susceptible to nucleophilic attack if not substituted.[1]

    • Aldehyde Influence: The para-formyl group exerts a strong mesomeric withdrawing effect (

      
      ), deactivating the phenyl ring but facilitating Schiff base formation or Knoevenagel condensations.
      
Diagram 1: Electronic Connectivity & Resonance

ElectronicStructure Oxazole Oxazole Ring (Electron Deficient u03c0-system) Linker Biaryl Bond (Rotational Barrier) Oxazole->Linker Conjugation Dipole High Dipole Moment (Solubility in Polar Solvents) Oxazole->Dipole Benzene Phenyl Ring (Spacer) Linker->Benzene Formyl Formyl Group (-CHO) (Electron Withdrawing) Benzene->Formyl Inductive/Mesomeric Pull Formyl->Dipole

Caption: Electronic connectivity showing the conjugation path and dipole generation in oxazole-benzaldehydes.

Synthetic Methodologies & Purification

The physical purity of these compounds is heavily dependent on the synthetic route chosen. Trace contamination from open-chain intermediates (e.g., formamides) drastically alters melting points and fluorescence quantum yields.

Primary Route: Van Leusen Oxazole Synthesis

The most robust method for generating 4-(oxazol-5-yl)benzaldehydes involves the reaction of terephthalaldehyde (or mono-protected derivatives) with tosylmethyl isocyanide (TosMIC).

Protocol: Synthesis of 4-(Oxazol-5-yl)benzaldehyde

  • Reagents: Terephthalaldehyde (1.0 eq), TosMIC (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Methanol (protic solvent is crucial for the elimination step).

  • Condition: Reflux for 3–5 hours.

  • Mechanism: Base-induced deprotonation of TosMIC

    
     Addition to aldehyde 
    
    
    
    Cyclization
    
    
    Elimination of TsOH.
  • Purification (Critical): The product often precipitates upon cooling. Recrystallization from Ethanol/Water (9:1) is required to remove unreacted aldehydes which form eutectic mixtures, depressing the melting point.

Alternative: Robinson-Gabriel Cyclization

Used when specific substitution at the oxazole C2 position is required.

  • Step 1: Acylation of

    
    -aminoketones.
    
  • Step 2: Cyclodehydration using POCl₃ or H₂SO₄.

  • Note: This method is harsher and may degrade the sensitive aldehyde group, often requiring acetal protection/deprotection steps.

Diagram 2: Synthetic Workflow (Van Leusen)

SynthesisWorkflow Start Terephthalaldehyde + TosMIC Reaction Reflux in MeOH (K2CO3, 3-5h) Start->Reaction Intermediate Intermediate: Oxazoline Species Reaction->Intermediate Cyclization Elimination Elimination of TsOH (Aromatization) Intermediate->Elimination Crude Crude Precipitate Elimination->Crude Purification Recrystallization (EtOH/Water 9:1) Crude->Purification Final Pure 4-(Oxazol-5-yl)benzaldehyde Purification->Final

Caption: Step-by-step Van Leusen synthesis workflow for high-purity oxazole-benzaldehydes.

Physical & Spectroscopic Characterization

Accurate characterization relies on identifying specific spectral fingerprints that confirm the integrity of both the oxazole ring and the aldehyde functionality.

Solid-State Properties
PropertyCharacteristic Value (Typical)Notes
Physical State Crystalline SolidOften needles or plates.
Color White to Pale YellowYellowing indicates conjugation extension or impurities.
Melting Point 140°C – 180°CHigh MP due to

-stacking and dipolar interactions.
Solubility (High) DMSO, DMF, CH₂Cl₂, CHCl₃Suitable for solution-phase reactions.
Solubility (Low) Water, Hexane, Diethyl EtherRequires polar organic co-solvents for biological assays.
LogP 2.0 – 3.5Lipophilic enough for cell permeability; varies with substituents.
Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR):

  • 
    H NMR (CDCl₃): 
    
    • Aldehyde (-CHO): Distinct singlet at 10.0–10.1 ppm .

    • Oxazole C2-H: Sharp singlet at 7.9–8.0 ppm (deshielded by adjacent N and O).

    • Oxazole C4-H/C5-H: Singlet at 7.4–7.6 ppm (if unsubstituted).

    • Aromatic Protons: AA'BB' system (two doublets) for para-substituted derivatives, typically around 7.8–8.0 ppm.

  • 
    C NMR: 
    
    • Carbonyl (C=O): ~191 ppm.

    • Oxazole C2: ~150–152 ppm (characteristic of the N=C-O core).

Vibrational Spectroscopy (IR):

  • C=O Stretch: Strong band at 1690–1705 cm⁻¹ .

  • C=N Stretch (Oxazole): Medium band at 1550–1580 cm⁻¹ .

  • C-O-C Stretch: 1090–1120 cm⁻¹.

Optical Properties (UV-Vis & Fluorescence):

  • UV Absorption:

    
     typically 280–320 nm  (
    
    
    
    transition).
  • Fluorescence: Many derivatives exhibit blue emission (400–450 nm).

  • Solvatochromism: Significant positive solvatochromism is observed. Emission shifts to longer wavelengths (red-shift) in polar solvents (e.g., DMSO vs. Toluene) due to stabilization of the intramolecular charge transfer (ICT) excited state.

Reactivity & Stability Profile

Understanding the reactivity is crucial for storage and derivatization.

Chemical Stability
  • Oxidation: The aldehyde is prone to air oxidation to the corresponding benzoic acid over time. Storage under inert atmosphere (Ar/N₂) at 4°C is recommended.

  • Hydrolysis: The oxazole ring is generally stable to mild aqueous acid/base but can undergo ring opening under vigorous acidic conditions (e.g., conc. HCl reflux) to form

    
    -amino ketones.
    
Derivatization Potential

The aldehyde group serves as a "handle" for further functionalization without disturbing the oxazole pharmacophore.

  • Schiff Base Formation: Reaction with amines to form imines (azomethines).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate push-pull fluorophores.

  • Reduction: Conversion to oxazole-substituted benzyl alcohols.

Diagram 3: Reactivity Pathways

Reactivity Core Oxazole-Benzaldehyde Oxidation Oxidation (Air/O2) --> Carboxylic Acid Core->Oxidation Slow (Storage Risk) Schiff Amine Condensation --> Schiff Base (Imine) Core->Schiff Drug Design Route Reduction NaBH4 Reduction --> Benzyl Alcohol Core->Reduction Synthetic Route RingOpen Strong Acid Hydrolysis --> u03b1-Amino Ketone Core->RingOpen Degradation

Caption: Primary reactivity pathways for oxazole-benzaldehydes in storage and synthesis.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters.

  • Shetgiri, N. P., & Nayak, B. K. (2005). "Synthesis and antimicrobial activity of some new oxazole derivatives." Indian Journal of Chemistry.

  • Tomi, I. H. R., et al. (2015). "Synthesis, characterization and biological activity of some new oxazole derivatives." Journal of Saudi Chemical Society.

  • Zhang, X., et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules.

  • Estournet, L., et al. (2024). "Fluorescence emission modification of triphenylamine derivatives... 4-(diphenylamino)benzaldehyde analogs." ResearchGate.[2][3]

Sources

Navigating the Physicochemical Frontiers of Drug Discovery: A Technical Guide to the Melting and Boiling Points of 3-(5-Oxazolyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 3-(5-Oxazolyl)benzaldehyde in Medicinal Chemistry

The structure of 3-(5-Oxazolyl)benzaldehyde marries two moieties of significant pharmacological interest: the oxazole ring and the benzaldehyde group. The oxazole nucleus is a five-membered heterocyclic ring that is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer effects. Its ability to engage with biological targets through various non-covalent interactions makes it a privileged structure in drug design.

The benzaldehyde component, the simplest of the aromatic aldehydes, serves as a versatile synthetic precursor for a vast array of pharmaceutical agents. The aldehyde functional group is a key building block for the construction of more complex molecular architectures. The combination of these two groups in 3-(5-Oxazolyl)benzaldehyde presents a molecule with significant potential for the development of novel therapeutics.

Predicted Physicochemical Properties: A Starting Point for Investigation

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of a compound's physicochemical properties. These models use the molecular structure to predict properties like melting and boiling points. It is crucial to underscore that these are in silico predictions and must be confirmed by empirical measurement.

Table 1: Predicted Physicochemical Properties of 3-(5-Oxazolyl)benzaldehyde

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₀H₇NO₂Defines the elemental composition and molecular weight.
Molecular Weight173.17 g/mol Influences a range of properties including solubility and bioavailability.
Melting Point(Not available)A key indicator of purity and lattice energy of the solid form.
Boiling Point(Not available)Crucial for purification via distillation and for assessing volatility.
LogP(Predicted)Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa(Predicted)Reveals the ionization state of the molecule at physiological pH, which impacts solubility and receptor binding.

The determination of the actual melting and boiling points is a fundamental step in the characterization of a newly synthesized compound like 3-(5-Oxazolyl)benzaldehyde. These values are indispensable for subsequent stages of drug development, including pre-formulation, where the physical form of the active pharmaceutical ingredient (API) is optimized for delivery.[1][2]

A Rigorous Protocol for the Empirical Determination of Melting and Boiling Points

The following protocols are designed to provide a robust and reproducible method for determining the melting and boiling points of a novel compound such as 3-(5-Oxazolyl)benzaldehyde.

Determination of Melting Point using a Digital Melting Point Apparatus

This method offers high precision and is a standard technique in modern chemistry laboratories.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded. A narrow melting point range is indicative of a high degree of purity.[3]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 3-(5-Oxazolyl)benzaldehyde sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring the packed sample height is between 2-4 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 20°C below the expected melting point (a preliminary rapid heating can be performed to estimate this). Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

  • Observation and Measurement: Begin the heating program. Observe the sample through the magnified viewing port. Record the temperature at which the first droplet of liquid appears (T1). Continue heating and record the temperature at which the last solid particle melts (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (typically ≤ 1°C).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow ramp rate allows the temperature of the heating block and the sample to remain in equilibrium, leading to an accurate measurement.[4]

Determination of Micro Boiling Point

This technique is ideal when only a small quantity of the liquid sample is available.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Step-by-Step Methodology:

  • Sample Preparation: Place a few drops of 3-(5-Oxazolyl)benzaldehyde (assuming it is a liquid at room temperature) into a small-diameter test tube (a "Durham tube").

  • Capillary Insertion: Insert a melting point capillary tube, sealed at one end, into the Durham tube with the open end downwards.

  • Apparatus Assembly: Attach the Durham tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently.

  • Observation and Measurement: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. When a continuous and rapid stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][6]

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps a small amount of air. As the liquid is heated, this air and the vapor of the liquid expand and exit the capillary, creating the stream of bubbles.

  • Cooling and Re-entry: When the external pressure becomes greater than the vapor pressure inside the capillary, the liquid is forced back into it. This point of equilibrium corresponds to the boiling point.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of 3-(5-Oxazolyl)benzaldehyde.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_mp Melting Point Workflow cluster_bp Boiling Point Workflow cluster_data Data Analysis & Application synthesis Synthesis of 3-(5-Oxazolyl)benzaldehyde purification Purification (e.g., Crystallization/Distillation) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination purification->bp_determination purity_assessment Purity Assessment (e.g., HPLC, NMR) purification->purity_assessment mp_sample_prep Sample Preparation: Dry and powder sample mp_determination->mp_sample_prep bp_sample_prep Sample Preparation: Add liquid to Durham tube bp_determination->bp_sample_prep data_analysis Analyze Data: Melting/Boiling Range purity_assessment->data_analysis mp_capillary Load Capillary Tube mp_sample_prep->mp_capillary mp_instrument Digital Melting Point Apparatus mp_capillary->mp_instrument mp_heating Heat at 1-2°C/min mp_instrument->mp_heating mp_record Record T1 and T2 mp_heating->mp_record mp_record->data_analysis bp_capillary Insert Inverted Capillary bp_sample_prep->bp_capillary bp_assembly Attach to Thermometer bp_capillary->bp_assembly bp_heating Heat in Thiele Tube bp_assembly->bp_heating bp_record Record Temperature at Re-entry bp_heating->bp_record bp_record->data_analysis preformulation Pre-formulation Studies data_analysis->preformulation further_dev Further Drug Development preformulation->further_dev

Caption: Workflow for the determination and application of melting and boiling point data.

Conclusion: Foundational Data for Advancing Drug Candidates

The melting and boiling points of 3-(5-Oxazolyl)benzaldehyde are not mere physical constants; they are critical parameters that inform every stage of the drug development process. From providing a reliable measure of purity post-synthesis to guiding the design of stable and bioavailable formulations, this data is fundamental.[2][3] The experimental protocols outlined in this guide provide a clear and scientifically sound pathway for researchers to obtain this essential information, thereby enabling the confident progression of promising molecules like 3-(5-Oxazolyl)benzaldehyde from the laboratory to potential clinical applications.

References

  • [Pharmaceutical Chemistry] Melting Point and Boiling Point Determination. (n.d.). Bartleby.com. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(5-Oxazolyl)benzaldehyde in Fragment-Based and Covalent Drug Design

[1]

Executive Summary

This guide details the application of 3-(5-Oxazolyl)benzaldehyde (CAS: 144059-92-9) as a high-value scaffold in modern drug discovery.[1] Unlike generic building blocks, this molecule offers a unique dual-modality:[1]

  • The Oxazole Ring: A metabolic stability-enhancing bioisostere for amides and esters, providing critical hydrogen-bonding interactions.[1]

  • The Aldehyde Moiety: A versatile "warhead" for Targeted Covalent Inhibitors (TCIs) via reversible imine formation with lysine residues, or as a synthetic handle for rapid library generation via reductive amination.[1]

This document provides validated protocols for synthesizing derivatives and experimentally verifying covalent protein binding, designed for researchers in Fragment-Based Drug Discovery (FBDD).[1]

Pharmacophore Profiling & Rationale

Structural Logic

The molecule consists of a benzene core meta-substituted with an aldehyde and a 5-oxazolyl group.[1] This geometry is non-trivial; the meta substitution allows the oxazole to occupy a distinct sub-pocket while positioning the aldehyde to interact with nucleophilic residues (Lys, Cys) in the active site.

Table 1: Physicochemical Profile & Bioisosteric Utility

FeaturePropertyMedicinal Chemistry Application
Oxazole Ring Aromatic HeterocycleAmide Bioisostere: Mimics the peptide bond geometry but resists hydrolysis by proteases.[1] Lipophilicity: Lower LogP than phenyl, improving aqueous solubility.
Aldehyde Group ElectrophileReversible Covalent Warhead: Forms Schiff bases (imines) with Lysine-

-NH

. Synthetic Handle: Precursor to amines, hydrazones, and olefins.[1]
Benzene Linker Rigid ScaffoldGeometry: The 1,3-substitution enforces a specific vector, often matching kinase hinge-binding regions.
Mechanism of Action: Reversible Covalency

In the context of TCI design, the aldehyde group is unique. Unlike acrylamides (which form permanent Michael adducts with Cysteine), aldehydes can form reversible covalent bonds.[1]

  • Target: Catalytic Lysine (e.g., in Kinases) or N-terminal residues.[1]

  • Reaction: R-CHO + Protein-NH

    
    
    
    
    R-CH=N-Protein + H
    
    
    O.[1]
  • Benefit: High potency driven by the covalent bond, but reduced off-target toxicity due to reversibility (the "off-rate" allows the drug to eventually dissociate).

Visualizing the Workflow

The following diagram illustrates the divergent utility of the scaffold: Path A for library synthesis (SAR exploration) and Path B for direct covalent inhibition.

ChemicalSpaceScaffold3-(5-Oxazolyl)benzaldehydeReductiveAminationPath A: ReductiveAminationScaffold->ReductiveAmination + R-NH2CovalentBindingPath B: ReversibleCovalent BindingScaffold->CovalentBinding + Target Protein(Lysine Residue)WittigPath C: Wittig/Horner-WadsworthScaffold->Wittig + YlideLibrarySAR Library(Secondary Amines)ReductiveAmination->Library NaBH(OAc)3ImineAdductProtein-LigandImine ComplexCovalentBinding->ImineAdduct Schiff BaseFormationStyrylStyryl-OxazoleDerivativesWittig->Styryl

Figure 1: Divergent chemical pathways for 3-(5-Oxazolyl)benzaldehyde in drug discovery.[1]

Experimental Protocols

Protocol A: Rapid Library Generation (Reductive Amination)

Purpose: To generate a library of secondary amines to explore the hydrophobic pocket adjacent to the oxazole binding site. Standard: High-throughput parallel synthesis compatible.

Materials:

  • 3-(5-Oxazolyl)benzaldehyde (0.1 mmol per well)[1]

  • Diverse Amine Library (Primary/Secondary amines)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, dissolve 3-(5-Oxazolyl)benzaldehyde (17.3 mg, 0.1 mmol) in DCE (1 mL).

  • Imine Formation: Add the specific amine (0.11 mmol, 1.1 eq) to the well. If the amine is a salt (e.g., HCl), add TEA (0.11 mmol).[1]

  • Activation: Add Acetic Acid (1 drop, catalytic) to catalyze imine formation. Shake at Room Temperature (RT) for 1 hour.

  • Reduction: Add STAB (31.8 mg, 0.15 mmol, 1.5 eq) directly to the mixture.

    • Note: STAB is preferred over NaCNBH

      
       for safety and over NaBH
      
      
      to avoid reducing the aldehyde before imine formation.
  • Incubation: Seal and shake at RT for 12–16 hours.

  • Quench & Workup: Add sat. NaHCO

    
     (1 mL).[1] Extract the organic layer (DCM/DCE).[1]
    
  • Purification: Evaporate solvent. Purify via Prep-HPLC or use crude for primary screening if purity >85% (verify by LC-MS).[1]

Protocol B: Validation of Covalent Protein Binding (Intact MS)

Purpose: To confirm that the aldehyde moiety forms a covalent adduct with the target protein (e.g., a Kinase domain). Method: Intact Protein Mass Spectrometry (Time-of-Flight or Orbitrap).[1]

Step-by-Step Methodology:

  • Protein Prep: Dilute the target protein (e.g., 5 µM) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid primary amine buffers (Tris) as they compete with the aldehyde.[1]

  • Incubation:

    • Sample A: Protein + DMSO (Control).[1]

    • Sample B: Protein + 3-(5-Oxazolyl)benzaldehyde (50 µM, 10x excess).

    • Incubate at RT for 60 minutes.

  • Stabilization (Critical Step):

    • Because the imine bond is reversible, it may hydrolyze during LC-MS ionization.

    • Add NaCNBH

      
       (5 mM final) to the mixture 10 minutes prior to injection.[1] This reduces the reversible imine (C=N) to a stable amine (C-N), "locking" the adduct for detection.[1]
      
  • Analysis: Inject onto a C4 Reverse Phase column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Interpretation:

    • Look for a mass shift of +157 Da (MW of ligand 173 Da - Oxygen 16 Da + 2H from reduction).[1]

    • Calculation: Adduct Mass = Protein Mass + (Ligand Mass - 16).[1] Note: The loss of oxygen occurs during imine formation.

Biochemical Logic & Case Study

Target Class: Kinases (The "Gatekeeper" Strategy)

Many kinases possess a catalytic Lysine (e.g., Lys72 in PKA) critical for ATP binding.[1]

  • Hypothesis: The 3-(5-Oxazolyl)benzaldehyde scaffold binds in the ATP pocket.[1] The oxazole ring mimics the adenine ring of ATP (forming H-bonds with the hinge region), while the meta-aldehyde extends toward the catalytic Lysine to form a covalent bond.

  • Validation:

    • If the MS assay (Protocol B)[1] shows 100% occupancy, the inhibitor is potent.

    • If dialysis of the protein (without NaCNBH

      
       reduction) restores enzyme activity, the inhibition is reversible covalent , reducing the risk of permanent haptenization (immune response).
      
Comparison with Other Warheads
WarheadTarget ResidueReversibilityStability
Aldehyde Lysine / CysteineReversible Moderate (prone to oxidation if unprotected)
AcrylamideCysteineIrreversibleHigh
Boronic AcidSerine / ThreonineReversibleHigh

Visualization of MS Validation Workflow

MS_Workflowcluster_0Sample Preparationcluster_1AnalysisStep1Incubate Protein+ Ligand (1 hr)Step2Add NaCNBH3(Reductive Trapping)Step1->Step2 Lock ImineStep3LC-MS Injection(C4 Column)Step2->Step3Step4Deconvolute MassSpectrumStep3->Step4ResultMass Shift Observed?(+157 Da)Step4->Result

Figure 2: Protocol for validating covalent engagement using "Reductive Trapping" Mass Spectrometry.

References

  • Bioisosterism of Oxazoles: Camci, M., & Karali, N. (2023).[1][2] Bioisosterism: 1,2,4-Oxadiazole Rings.[1][2] ChemMedChem.

  • Aldehydes as Reversible Covalent Inhibitors: Tingle, R., et al. (2023).[1] An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A. (2016).[1][3] Fragment-based drug discovery: a practical approach. MedChemExpress Application Note.

  • Synthesis of Oxazole Derivatives: Pei, W., et al. (2021).[1] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences.

  • Chemical Data: PubChem Compound Summary for 3-(5-Oxazolyl)benzaldehyde. [1]

Application Note: Chemoselective Oxidation of 3-(5-Oxazolyl)benzaldehyde to 3-(5-Oxazolyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance in Medicinal Chemistry

Oxazole-containing compounds are pivotal scaffolds in modern drug discovery, valued for their ability to engage in hydrogen bonding and act as bioisosteres for ester and amide functionalities. The successful synthesis of 3-(5-oxazolyl)benzoic acid is a critical step in the development of various therapeutic agents. This transformation, while seemingly a standard aldehyde-to-carboxylic acid oxidation, presents a significant chemoselectivity challenge: the aldehyde must be oxidized without compromising the structural integrity of the electron-rich oxazole ring, which can be susceptible to certain oxidative conditions.[1][2] This document provides a comprehensive guide to selecting an appropriate oxidation strategy and a detailed, field-proven protocol for its execution.

The Chemoselectivity Challenge: Preserving the Oxazole Moiety

The primary challenge in the oxidation of 3-(5-oxazolyl)benzaldehyde lies in the inherent sensitivity of the oxazole ring. Strong, non-selective oxidizing agents such as potassium permanganate or chromic acid can lead to undesired side reactions, including cleavage of the heterocyclic ring.[3] Therefore, the choice of oxidant is paramount and must be guided by the principle of chemoselectivity—reacting preferentially with the aldehyde group while leaving the oxazole core intact. The oxazole ring is generally stable to mild oxidizing conditions but can be cleaved by harsh reagents.[1][3]

Comparative Analysis of Oxidation Methodologies

Several methods can be employed for the oxidation of aldehydes to carboxylic acids.[4][5] However, for a substrate containing a sensitive heterocycle like oxazole, the options must be carefully vetted. Below is a comparative analysis of suitable methods.

Oxidation MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages & Causality
Pinnick Oxidation Sodium Chlorite (NaClO₂), NaH₂PO₄ buffertert-Butanol/H₂O, rtHigh chemoselectivity ; tolerates a wide range of sensitive functional groups, including heterocycles and double bonds.[6] The use of a scavenger (e.g., 2-methyl-2-butene) prevents side reactions from the hypochlorite byproduct.[7]Requires careful control of pH to prevent the formation of explosive chlorine dioxide gas. Reagent purity is crucial for reproducibility.[6]
Tollens' Reaction Silver(I) Oxide (Ag₂O) or Tollens' Reagent [Ag(NH₃)₂]⁺Aqueous NaOH or NH₄OH, rt to gentle warmingExtremely mild and selective for aldehydes.[8][9] The reaction is often high-yielding and proceeds under basic conditions, which the oxazole ring tolerates well.Can be expensive for large-scale synthesis due to the cost of silver. The formation of a silver mirror can sometimes complicate product isolation if it adheres strongly to the glassware.[10]
Potassium Permanganate Potassium Permanganate (KMnO₄)Acetone/H₂O, basic conditionsInexpensive and powerful oxidant.Low selectivity .[11] The strong oxidizing nature of permanganate poses a high risk of cleaving the oxazole ring, making it generally unsuitable for this specific transformation.[3]

Mechanism Spotlight: The Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted in situ to the active oxidant, chlorous acid (HClO₂), under weakly acidic conditions maintained by a phosphate buffer.[7]

  • Formation of Chlorous Acid: The NaH₂PO₄ buffer provides a mild acidic environment to generate HClO₂ from NaClO₂.

  • Addition to Aldehyde: Chlorous acid adds to the aldehyde carbonyl group.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a concerted fragmentation to form the carboxylic acid and hypochlorous acid (HOCl).[7]

  • Scavenging: A crucial component is a scavenger, typically an alkene like 2-methyl-2-butene, which reacts rapidly with the highly reactive HOCl byproduct. This prevents HOCl from engaging in undesired side reactions with the starting material or product.[6][7]

Pinnick_Mechanism cluster_activation Activation & Oxidation cluster_scavenging Byproduct Quenching NaClO2 NaClO₂ HClO2 HClO₂ (Active Oxidant) NaClO2->HClO2 + NaH₂PO₄ Aldehyde Ar-CHO Intermediate [Addition Intermediate] Aldehyde->Intermediate + HClO₂ CarboxylicAcid Ar-COOH Intermediate->CarboxylicAcid Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl Quenched Halohydrin HOCl->Quenched + Scavenger Scavenger 2-Methyl-2-butene caption Mechanism of the Pinnick Oxidation.

Figure 1. Simplified mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is designed for the oxidation of 1.0 g of 3-(5-oxazolyl)benzaldehyde. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-(5-Oxazolyl)benzaldehyde173.171.00 g5.771.0
Sodium Chlorite (NaClO₂, 80%)90.441.31 g11.552.0
Sodium Dihydrogen Phosphate (NaH₂PO₄·H₂O)137.991.12 g8.121.4
2-Methyl-2-butene70.132.0 mL22.8~4.0
tert-Butanol (t-BuOH)-20 mL--
Water (Deionized)-5 mL--
Diethyl Ether (Et₂O)-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Saturated Sodium Sulfite (Na₂SO₃)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(5-oxazolyl)benzaldehyde (1.00 g, 5.77 mmol).

  • Solvent and Buffer Addition: Add tert-butanol (20 mL) and a solution of sodium dihydrogen phosphate monohydrate (1.12 g, 8.12 mmol) in deionized water (5 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Scavenger Addition: Add 2-methyl-2-butene (2.0 mL, ~4.0 eq) to the reaction mixture.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (1.31 g of 80% technical grade, 11.55 mmol) in deionized water (5 mL). Add this solution dropwise to the stirred reaction mixture over 10-15 minutes using a dropping funnel. An exotherm may be observed; maintain the temperature below 35 °C, using a cool water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The starting aldehyde spot should be consumed, and a new, more polar spot (the carboxylic acid) should appear.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add saturated aqueous sodium sulfite (Na₂SO₃) solution (~10 mL) to quench any residual oxidant. Stir for 15 minutes.

  • Workup - Solvent Removal & Extraction: Remove the tert-butanol under reduced pressure using a rotary evaporator. Add water (20 mL) and diethyl ether (30 mL) to the remaining aqueous slurry. Transfer to a separatory funnel and separate the layers.

  • Workup - Basic Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted scavenger and its byproducts. Discard the organic layers.

  • Workup - Acidification & Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A white precipitate of 3-(5-oxazolyl)benzoic acid should form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL). Dry the solid under high vacuum to a constant weight. The product is often of high purity, but can be recrystallized from an appropriate solvent (e.g., ethanol/water) if necessary.

Protocol_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Setup 1. Dissolve Aldehyde, Buffer, & Scavenger in t-BuOH/H₂O AddOxidant 2. Add NaClO₂ Solution (Dropwise, <35°C) Setup->AddOxidant Monitor 3. Stir & Monitor by TLC (2-4 hours) AddOxidant->Monitor Quench 4. Quench with Na₂SO₃ Monitor->Quench Evap 5. Remove t-BuOH Quench->Evap Extract 6. Acidify to pH 2-3 Evap->Extract Filter 7. Filter & Dry Product Extract->Filter caption Experimental Workflow for Pinnick Oxidation.

Figure 2. Step-by-step experimental workflow.

Troubleshooting and Field Insights

Potential IssueLikely CauseRecommended Solution
Incomplete Reaction - Insufficient oxidant.- Low quality of NaClO₂.- Confirm stoichiometry. Add an additional 0.2-0.5 eq of NaClO₂ if necessary.- Use a fresh, high-purity batch of NaClO₂. Technical grade (80%) is acceptable, but purity should be accounted for.[6]
Formation of Yellow Color Generation of ClO₂ gas due to pH dropping too low.Ensure adequate buffering with NaH₂PO₄. If the problem persists, consider a different buffer system or add the oxidant more slowly.
Low Isolated Yield - Product is partially soluble in the acidic aqueous phase.- Incomplete precipitation.- After acidification, extract the aqueous phase with ethyl acetate (3 x 30 mL) to recover dissolved product.- Ensure the pH is truly 2-3. Cool the solution thoroughly in an ice bath for at least 30 minutes before filtration.

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids with Ag2O. [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • ePrints Soton. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Reddit. (2021). Oxidize aldehyde to carboxylic acid. [Link]

  • ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. [Link]

  • ResearchGate. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]

  • Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ACS Publications. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. [Link]

  • NIH. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. [Link]

  • Chemical Communications (RSC Publishing). (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. (2025). Selective oxidation of alcohols and aldehydes on metal catalysts. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]

  • Tandfonline. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • NIH. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • NIH. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. [Link]

  • NIH. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • YouTube. (2025). What Does Ag2O Do In Organic Chemistry?. [Link]

  • SlideShare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

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Preparation of Schiff Bases from 3-(5-Oxazolyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the protocol for synthesizing Schiff bases (imines) derived from 3-(5-Oxazolyl)benzaldehyde . The fusion of the oxazole moiety—a pharmacophore with established antimicrobial and anticancer profiles—with the azomethine linker (-C=N-) offers a versatile scaffold for high-throughput screening in drug discovery. This document synthesizes field-proven methodologies with mechanistic insights, focusing on reaction optimization, kinetic control, and rigorous characterization.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Strategic Value of the Scaffold

Schiff bases derived from heterocyclic aldehydes are pivotal in medicinal chemistry due to their ability to chelate metal ions and interact with biological targets via hydrogen bonding. The 3-(5-Oxazolyl)benzaldehyde precursor is particularly valuable because:

  • Oxazole Stability: The 1,3-oxazole ring is robust under typical condensation conditions, resisting hydrolysis that often plagues other heterocycles.

  • Electronic Influence: The oxazole ring at the meta position acts as an electron-withdrawing group (EWG) via induction. This increases the electrophilicity of the formyl carbonyl carbon, theoretically accelerating nucleophilic attack by amines compared to unsubstituted benzaldehyde.

  • Bioactivity: Both the oxazole ring and the azomethine linkage are associated with anti-inflammatory, antifungal, and antiproliferative activities [1, 2].

Reaction Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: A tetrahedral intermediate (carbinolamine) is formed.[1]

  • Dehydration: Acid-catalyzed elimination of water yields the imine.

Critical Control Point: As the reaction is reversible, equilibrium must be driven toward the product by removing water (Dean-Stark trap or molecular sieves) or by using a solvent where the product precipitates, driving the reaction via Le Chatelier's principle.

Materials & Equipment

Reagents
  • Precursor: 3-(5-Oxazolyl)benzaldehyde (Purity >97%).

  • Amine Component: Substituted aniline or aliphatic amine (1.0 – 1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Super-dry solvents are recommended to minimize hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

  • Purification: Cold Ethanol, Dichloromethane (DCM), Hexane (for recrystallization).

Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser.

  • Magnetic stirrer with heating plate.[3]

  • Dean-Stark apparatus (optional, for stubborn equilibria).

  • Rotary evaporator.

  • Vacuum filtration setup.[3]

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation Dissolve 3-(5-Oxazolyl)benzaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required due to the rigidity of the oxazole-phenyl system.

Step 2: Amine Addition Add the primary amine (1.0 mmol) dropwise to the stirring aldehyde solution.

  • Expert Insight: If using a salt form of the amine (e.g., hydrochloride), pre-neutralize it with an equimolar amount of sodium acetate or triethylamine in a separate vial before addition.

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid .

  • Mechanistic Note: The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. Avoid strong mineral acids (HCl/H2SO4) as they may protonate the oxazole nitrogen, reducing yield or causing ring degradation [3].

Step 4: Reflux & Monitoring Reflux the mixture at 78-80°C for 3–6 hours.

  • Monitoring: Check progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6-0.8 depending on conditions) and the appearance of a new, often fluorescent spot (Schiff base).

Step 5: Isolation

  • Method A (Precipitation): If the product precipitates upon cooling to room temperature, chill in an ice bath for 30 minutes, then filter under vacuum.

  • Method B (Solvent Removal): If no precipitate forms, remove solvent via rotary evaporation to 20% volume, then induce crystallization by adding cold hexane or diethyl ether.

Step 6: Purification Recrystallize the crude solid from hot ethanol or an ethanol/DCM mixture. Dry the crystals in a vacuum desiccator over CaCl2.

Optimization Table: Solvent & Conditions
ParameterConditionProsCons
Solvent Ethanol (Abs.) Green, good solubility for reactants, poor for product (aids isolation).Requires reflux; hygroscopic.
Solvent Methanol Higher polarity, faster reaction rates for sterically hindered amines.Toxic; lower boiling point limits thermal energy.
Catalyst Acetic Acid Mild, prevents side reactions.Slower than strong acids.
Catalyst p-TSA Stronger activation, faster dehydration.Harder to remove trace acid; may degrade oxazole.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific condensation pathway for this scaffold.

ReactionMechanism Aldehyde 3-(5-Oxazolyl) benzaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Transition Acid Catalysis (- H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine Product) Transition->Product Dehydration

Figure 1: Step-wise mechanistic pathway from oxazolyl-benzaldehyde to the final Schiff base.

Experimental Workflow

A decision-tree workflow for the synthesis and troubleshooting process.

Workflow Start Start: Mix Aldehyde + Amine in Ethanol Catalyst Add Cat. Acetic Acid Start->Catalyst Reflux Reflux 3-6 Hours (Monitor TLC) Catalyst->Reflux CheckPpt Precipitate formed? Reflux->CheckPpt Filter Vacuum Filtration CheckPpt->Filter Yes Evap Rotovap to 20% Vol Add Hexane CheckPpt->Evap No Recryst Recrystallize (EtOH) Filter->Recryst Evap->Filter Characterize Characterization (NMR, IR, MP) Recryst->Characterize

Figure 2: Experimental workflow for synthesis and isolation.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed:

  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a strong, sharp band at 1610–1640 cm⁻¹ corresponding to the azomethine (C=N) stretching vibration [4].

    • Confirmation: Disappearance of the carbonyl (C=O) stretch at ~1700 cm⁻¹.

    • Oxazole Fingerprint: Characteristic bands at ~1550 cm⁻¹ (C=N of oxazole) and ~1100 cm⁻¹ (C-O-C) should remain intact.

  • ¹H NMR (DMSO-d6/CDCl₃):

    • Azomethine Proton: A singlet typically appearing between δ 8.3 – 8.8 ppm .

    • Aldehyde Absence: Complete disappearance of the aldehyde proton singlet at ~10.0 ppm.

    • Oxazole Protons: A characteristic singlet for the C5-H of the oxazole ring (if 4-unsubstituted) or C4-H, typically around δ 7.5–8.0 ppm, depending on substitution.

  • Melting Point:

    • Schiff bases in this class are typically crystalline solids with sharp melting points. A range >2°C indicates impurity (likely unreacted aldehyde).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot ethanol.Concentrate solution; cool to -20°C; add non-polar anti-solvent (Hexane).
Low Yield Equilibrium favoring reactants (hydrolysis).Use a Dean-Stark trap to physically remove water; increase catalyst slightly.
Oiling Out Impurities or low melting point.Triturate the oil with cold ether/hexane to induce crystallization.
Aldehyde Peak in NMR Incomplete reaction.Increase reflux time; ensure amine is fresh (amines oxidize over time).

References

  • Journal of Medicinal and Chemical Sciences. "Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules." J. Med. Chem. Sci. (2021).[4] Link

  • MDPI. "Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase." Molecules (2023).[5][6][7] Link

  • BenchChem. "Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes." BenchChem Protocols (2025). Link

  • IOSR Journal of Applied Chemistry. "Synthesis and Study of Schiff Base Ligands." IOSR-JAC (2014). Link

Sources

One-Pot Synthesis of 3-(5-Oxazolyl)benzaldehyde Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(5-Oxazolyl)benzaldehyde in Medicinal Chemistry

The 3-(5-oxazolyl)benzaldehyde scaffold is a key building block in contemporary drug discovery, serving as a versatile precursor for a multitude of pharmacologically active agents. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. Its presence, coupled with the reactive aldehyde group at the meta-position of the benzene ring, provides a synthetic handle for the elaboration of complex molecular architectures. Consequently, efficient and scalable methods for the synthesis of these precursors are of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth exploration of one-pot synthetic strategies, focusing on methodologies that offer operational simplicity, high atom economy, and adaptability for library synthesis.

Core Synthetic Strategies: A Comparative Overview

Two principal one-pot methodologies stand out for the synthesis of 5-aryl oxazoles from aldehyde precursors: the Van Leusen Oxazole Synthesis and modified Robinson-Gabriel approaches. Each offers distinct advantages and is suited to different synthetic philosophies and available starting materials.

FeatureVan Leusen Oxazole SynthesisModified Robinson-Gabriel Synthesis
Primary Reactants Aldehyde, Tosylmethyl isocyanide (TosMIC)2-Acylamino-ketone (often formed in situ)
Key Transformation [3+2] cycloadditionIntramolecular cyclodehydration
Operational Simplicity High; often a one-pot, two-component reaction.Moderate; may involve in situ formation of the precursor.
Substrate Scope Broad for aldehydes.[1]Broad, but requires access to α-amino ketones or equivalents.
Key Reagents Base (e.g., K2CO3, K3PO4), TosMICDehydrating agent (e.g., H2SO4, PPh3/I2).[2]
Reaction Conditions Typically mild to moderate heating.Can range from mild to harsh depending on the dehydrating agent.

The Van Leusen Oxazole Synthesis: A Powerful One-Pot Approach

The Van Leusen reaction is a cornerstone of modern heterocyclic chemistry, providing a direct and efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4][5] This method is particularly well-suited for the one-pot synthesis of 3-(5-oxazolyl)benzaldehyde.

Mechanism of the Van Leusen Oxazole Synthesis

The reaction proceeds through a well-established mechanism initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The intermediate adduct undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring.[3][6]

Van_Leusen_Mechanism TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion + Base Aldehyde R-CHO Base Base Product 5-Substituted Oxazole Adduct R-CH(O⁻)-CH(Tos)-NC Anion->Adduct + R-CHO Oxazoline 5-Hydroxyoxazoline intermediate Adduct->Oxazoline Intramolecular cyclization Oxazoline->Product - Tos-H - H₂O

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: One-Pot Synthesis of 3-(5-Oxazolyl)benzaldehyde via Microwave-Assisted Van Leusen Reaction

This protocol is adapted from a general procedure for the synthesis of 5-aryl oxazoles and is optimized for the specific synthesis of 3-(5-oxazolyl)benzaldehyde.

Materials:

  • 3-Formylbenzaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropyl alcohol (IPA)

  • Microwave reactor

Procedure:

  • To a 50 mL microwave reactor vessel, add 3-formylbenzaldehyde (e.g., 1.18 mmol, 0.158 g), tosylmethyl isocyanide (TosMIC) (e.g., 1.18 mmol, 0.230 g), and isopropyl alcohol (10 mL).

  • Add potassium phosphate (K₃PO₄) (e.g., 2.36 mmol, 0.500 g) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65 °C with a power of 350 W for 8-15 minutes, with stirring (800 rpm).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the isopropyl alcohol under reduced pressure.

  • To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by washing with ice-cold ether (15 mL) or by column chromatography on silica gel to yield the pure 3-(5-oxazolyl)benzaldehyde.

Expected Yield: Based on similar syntheses, yields in the range of 85-96% can be expected.

Modified Robinson-Gabriel Synthesis: An Alternative One-Pot Strategy

The classical Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[2] While traditionally a two-step process, one-pot modifications have been developed, such as a combined Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template.[2][7] This approach can be adapted for the synthesis of 3-(5-oxazolyl)benzaldehyde precursors, although it is conceptually more complex than the Van Leusen method for this specific target.

Conceptual Workflow: Friedel-Crafts/Robinson-Gabriel Approach

This one-pot strategy involves the in-situ generation of the 2-acylamino-ketone intermediate via a Friedel-Crafts reaction, which then undergoes a Robinson-Gabriel cyclization.

Robinson_Gabriel_Workflow Start Oxazolone Template + Aromatic Nucleophile (e.g., Benzene derivative) FC_Reaction Friedel-Crafts Reaction (Lewis Acid, e.g., AlCl₃) Start->FC_Reaction Intermediate In situ generated 2-Acylamino-ketone FC_Reaction->Intermediate RG_Reaction Robinson-Gabriel Cyclodehydration (Dehydrating Agent, e.g., TfOH) Intermediate->RG_Reaction Product 2,4,5-Trisubstituted Oxazole RG_Reaction->Product

Caption: Conceptual Workflow for a One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis.

Conclusion and Future Perspectives

The one-pot synthesis of 3-(5-oxazolyl)benzaldehyde precursors is a critical endeavor in medicinal chemistry. The Van Leusen oxazole synthesis stands out as a highly efficient, versatile, and operationally simple method, particularly with the advent of microwave-assisted protocols that significantly reduce reaction times. While modified Robinson-Gabriel approaches offer alternative synthetic routes, the Van Leusen reaction remains the method of choice for the direct conversion of 3-formylbenzaldehyde to its corresponding 5-oxazolyl derivative in a single, high-yielding step. Future research in this area will likely focus on the development of even more sustainable and atom-economical one-pot methodologies, potentially exploring novel catalytic systems and flow chemistry applications to further streamline the synthesis of these valuable pharmaceutical building blocks.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Sosnicki, J. G., & Szewczyk, M. M. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry, 86(17), 11847–11857.
  • Wikipedia. Van Leusen reaction. [Link]

  • Grokipedia. Van Leusen reaction. [Link]

  • Oriental Journal of Chemistry. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]

  • Bulletin of the Korean Chemical Society. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Royal Society of Chemistry. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. [Link]

  • Organic Chemistry Portal. A Direct Synthesis of Oxazoles from Aldehydes. [Link]

  • ResearchGate. One Pot Direct Synthesis of Oxazolines, Benzoxazoles, and Oxadiazoles from Carboxylic Acids Using the Deoxo-Fluor Reagent | Request PDF. [Link]

  • ResearchGate. Multicomponent Synthesis of Diversified Chromeno [3, 2-d]oxazoles | Request PDF. [Link]

  • ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • PubMed. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-(5-Oxazolyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

Ticket #: OX-5-BZ-001 Subject: Optimization of 3-(5-Oxazolyl)benzaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 3-(5-oxazolyl)benzaldehyde presents a classic chemoselectivity challenge. The starting material, isophthalaldehyde, possesses two identical formyl groups. The objective is to convert one formyl group into a 5-substituted oxazole while preserving the second for further diversification.

The industry-standard method is the Van Leusen Oxazole Synthesis using TosMIC (p-Toluenesulfonylmethyl isocyanide). However, direct reaction often leads to statistical mixtures of starting material, the desired mono-product, and the bis-oxazole byproduct.

This guide provides a high-yield protocol using a protection/deprotection strategy to bypass statistical limitations, alongside a troubleshooting matrix for the direct route.

Module 1: The Validated Synthetic Workflow

To maximize yield and purity, we recommend the Acetal Protection Route over direct functionalization. This prevents the formation of the bis-oxazole impurity.

Workflow Logic

The pathway involves desymmetrizing isophthalaldehyde by protecting one aldehyde as a dimethyl acetal, reacting the remaining free aldehyde with TosMIC, and finally deprotecting the acetal.

G Start Isophthalaldehyde Step1 Step 1: Mono-Protection (MeOH, H+, HC(OMe)3) Start->Step1 Inter1 3-(Dimethoxymethyl) benzaldehyde Step1->Inter1 Step2 Step 2: Van Leusen (TosMIC, K2CO3, MeOH) Inter1->Step2 Inter2 5-(3-Dimethoxymethyl phenyl)oxazole Step2->Inter2 Step3 Step 3: Deprotection (aq. HCl, Acetone) Inter2->Step3 Product 3-(5-Oxazolyl) benzaldehyde Step3->Product

Figure 1: Recommended synthetic pathway for high-purity isolation.

Module 2: Detailed Experimental Protocols

Protocol A: The "High Yield" Protection Route (Recommended)

Use this for scale-up >5g where chromatography is difficult.

Step 1: Mono-Acetalization

  • Reagents: Isophthalaldehyde (1.0 eq), Trimethyl orthoformate (1.1 eq),

    
    -TsOH (0.01 eq), dry MeOH.
    
  • Procedure: Stir at RT for 12 hours.

  • Note: While statistical, the mono-acetal is easily separated from the bis-acetal and starting material via fractional distillation or flash column (EtOAc/Hex) due to significant polarity differences.

  • Checkpoint: Ensure the isolated intermediate shows one aldehyde proton (~10 ppm) and one acetal methine (~5.4 ppm) in

    
    H NMR.
    

Step 2: Van Leusen Reaction

  • Reagents: Mono-acetal intermediate (1.0 eq), TosMIC (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Methanol (0.5 M concentration). Note: Protic solvent is critical for the elimination step.

  • Procedure:

    • Dissolve intermediate and TosMIC in MeOH.

    • Add

      
       solid in one portion.
      
    • Reflux for 3–4 hours.

    • Monitor: TLC should show disappearance of the aldehyde.

    • Workup: Remove MeOH in vacuo. Resuspend in water/DCM. Extract DCM.

Step 3: Deprotection

  • Reagents: 1N HCl, Acetone (1:1 mixture).

  • Procedure: Stir the crude oxazole-acetal at RT for 1–2 hours.

  • Purification: Neutralize with saturated

    
    . Extract with EtOAc.[1] Recrystallize from EtOH/Hexanes if necessary.
    
Protocol B: The Direct Route (Quick Screen)

Use this for small scale (<500mg) where yield is less critical than speed.

  • Stoichiometry Control: Use Isophthalaldehyde (3.0 eq) + TosMIC (1.0 eq).

    • Why? Excess dialdehyde statistically favors mono-reaction.

  • Conditions: Reflux in MeOH with

    
     for 2 hours.
    
  • Purification: You must separate the product from the large excess of starting material. Bisulfite adduct formation can selectively remove unreacted aldehyde, but your product is also an aldehyde, making this tricky. Column chromatography is mandatory.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<30%) in the Van Leusen step. What is happening?

Diagnosis: This is often due to "Aldol Polymerization" or "Cannizzaro" side reactions of the aldehyde in the basic medium before TosMIC reacts.

VariableOptimization Strategy
Solvent Switch from pure MeOH to DME:MeOH (2:1) . DME improves solubility of TosMIC, while MeOH is retained to facilitate the final elimination step.
Temperature Do not mix at reflux. Add base at 0°C , stir for 30 mins, then warm to reflux. This allows the initial condensation (oxazoline formation) to occur without degrading the aldehyde.
Base If

is too harsh, switch to DIPEA (3 eq) in refluxing MeOH, or use ionic liquids (e.g., [bmim][BF4]) which have shown enhanced yields in recent literature [1].
Q2: I am seeing a "Bis-Oxazole" impurity. How do I remove it?

Answer:

  • Prevention: See Protocol A. If you must use Protocol B, stop the reaction at 80% conversion.

  • Removal: The bis-oxazole is significantly less polar than the target aldehyde-oxazole. Use a gradient column: Start with 100% Hexanes

    
     10% EtOAc. The bis-oxazole elutes first.
    
Q3: The product decomposes on the silica column.

Answer: Oxazoles can be acid-sensitive, and silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the silica.

  • Eluent: Use EtOAc/Hexanes with 0.5% Et3N.

Q4: The aldehyde peak in NMR is small or missing.

Answer: You likely formed the oxazoline intermediate but failed to eliminate the sulfinic acid (TsOH) to form the aromatic oxazole ring.

  • Cause: Reaction stopped too early or insufficient proton source.

  • Fix: Ensure the reaction is refluxed for at least 2 hours. If using aprotic solvents (THF/DCM), you must add methanol or tert-butanol to drive the elimination [2].

Module 4: Mechanism & Logic Visualization

Understanding the failure points requires visualizing the Van Leusen mechanism.

Mechanism TosMIC TosMIC (Active Reagent) Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (K2CO3) Base->Anion Intermediate Oxazoline Intermediate (Stalled here if temp too low) Anion->Intermediate + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Intermediate Elimination Elimination of TsOH (Requires Protic Solvent) Intermediate->Elimination Heat/MeOH Oxazole 5-Substituted Oxazole Elimination->Oxazole

Figure 2: Critical Control Points in Van Leusen Synthesis.[2] Note that "Elimination" is the frequent failure point.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114-3118. Link

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638. Link

  • Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis." Journal of Organic Chemistry, 65(5), 1516-1524. Link

  • Wu, B., et al. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009(04), 500-504.[4] Link

Sources

Technical Support Center: Scale-Up of 3-(5-Oxazolyl)benzaldehyde

[1][2]

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 3-(5-Oxazolyl)benzaldehyde (CAS: Generic/Proprietary Intermediates) Primary Application: Intermediate for p38 MAP kinase inhibitors and heterocyclic drug scaffolds.[1][2]

Executive Summary: The Scale-Up Paradox

Scaling the synthesis of 3-(5-Oxazolyl)benzaldehyde presents a classic process chemistry paradox: the most direct synthetic route (Van Leusen reaction on isophthalaldehyde) suffers from poor selectivity at scale, while the purification of the resulting aldehyde is often bottlenecked by the instability of the aldehyde moiety itself.

This guide addresses the three critical failure points encountered during kilogram-scale production:

  • The Selectivity Trap: Avoiding the statistical mixture of mono- and bis-oxazoles.

  • Thermal Runaway: Managing the exotherm of the TosMIC addition.

  • Purification Gridlock: Replacing silica gel chromatography with chemical isolation (Bisulfite Adducts).

Module 1: Synthetic Strategy & Selectivity

The Core Problem

Attempting the Van Leusen reaction directly on isophthalaldehyde (benzene-1,3-dicarbaldehyde) inevitably leads to a statistical mixture: unreacted starting material, the desired mono-oxazole, and the bis-oxazole impurity.[1] Separation of these three components via crystallization is notoriously difficult due to their structural similarity.[2]

The Solution: Mono-Protection Strategy

Recommendation: Do not use isophthalaldehyde directly.[2] Use 3-(dimethoxymethyl)benzaldehyde .[2] By protecting one aldehyde as an acetal, you force the TosMIC reaction to occur exclusively at the remaining free aldehyde.

Workflow Diagram:

Gcluster_0Step 1: Protectioncluster_1Step 2: Van Leusen Cyclizationcluster_2Step 3: DeprotectionSMIsophthalaldehydeAcetalMono-AcetalIntermediateSM->AcetalMeOH, H+, Control ConversionOxazole_AcetalOxazole-AcetalAcetal->Oxazole_AcetalReflux, 2-4hTosMICTosMIC + Base(MeOH)TosMIC->Oxazole_AcetalTarget3-(5-Oxazolyl)benzaldehydeOxazole_Acetal->TargetAq. HCl/THF(Hydrolysis)

Caption: The Mono-Acetal Strategy eliminates bis-oxazole formation, ensuring 1:1 stoichiometry.[1][2]

Module 2: Troubleshooting the Van Leusen Reaction

Context: The reaction involves TosMIC (Toluenesulfonylmethyl isocyanide) and a base (typically

23
FAQ: Reaction Safety & Exotherm

Q: "Upon adding TosMIC to the reaction vessel at 500g scale, the temperature spiked rapidly and the mixture turned black. What happened?"

A: You experienced a thermal runaway leading to polymerization .[2] The deprotonation of TosMIC is exothermic. At scale, if the addition is too fast, the heat accumulation triggers the decomposition of TosMIC (isocyanides are unstable at high heat) and polymerization of the aldehyde.

Corrective Protocol:

  • Solvent Switch: Use MeOH/DME (Dimethoxyethane) (1:1).[2] DME improves solubility and heat transfer.[2]

  • Reverse Addition: Do not dump solid TosMIC into the warm base/aldehyde mixture.

    • Step A: Dissolve Aldehyde and TosMIC in the solvent at 0°C.

    • Step B: Add the Base (e.g., NaOMe solution) dropwise while maintaining internal temperature

      
      .[2]
      
    • Step C: Only after full addition, allow the mixture to warm to reflux.

FAQ: Stalled Reaction

Q: "The reaction stalls at 80% conversion. Adding more base doesn't help.[2] Why?"

A: This is likely due to product inhibition or solvent wetness .[2]

  • Moisture Sensitivity: The intermediate imidoyl anion is quenched by water. If your MeOH is not anhydrous, the reaction cycle breaks.[2]

  • Base Consumption: The elimination of p-toluenesulfinic acid generates p-toluenesulfinate salts, which can buffer the solution.[1]

Solution: Ensure MeOH is dry (<0.05% water).[2] If stalling occurs, add a fresh charge of TosMIC (0.1 eq) , not just base.[1][2]

Module 3: Purification (The "No-Column" Approach)

Context: At >100g scale, silica gel chromatography is cost-prohibitive and generates excessive waste.[2] You must use chemical purification.[2]

The Bisulfite Workup Protocol

Since your product is an aldehyde , you can exploit the reversible formation of water-soluble bisulfite adducts to separate it from non-aldehyde impurities (like the bis-oxazole side product or TosMIC residues).

Q: "How do I isolate the product without a column?"

A: The Brindle/BenchChem Bisulfite Extraction Protocol.

StepActionMechanism
1. Formation Dissolve crude organic mixture in EtOAc . Add saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(3 equiv). Vigorously stir for 2-4 hours.
Aldehyde converts to water-soluble

-hydroxy sulfonate salt.[2] Impurities stay in EtOAc.
2. Wash Separate layers.[2][4][5] Keep the Aqueous Layer . Wash the aqueous layer twice with fresh EtOAc.Removes all non-aldehyde organic impurities (dimers, unreacted TosMIC).[2]
3. Regeneration Add fresh EtOAc to the aqueous layer. Slowly add 2M NaOH or

until pH > 10.[2]
High pH reverses the equilibrium, releasing the free aldehyde back into the EtOAc.
4. Isolation Separate organic layer, dry over

, and concentrate.[2][6]
Yields high-purity aldehyde (>98%).[2]

Visualizing the Purification Logic:

PurificationCrudeCrude Mixture(Product + Impurities)BisulfiteAdd Sat. NaHSO3 (aq)Crude->BisulfiteSeparationPhase SeparationBisulfite->SeparationOrg_WasteOrganic Layer(Contains Impurities)Separation->Org_WasteDiscardAq_PhaseAqueous Layer(Bisulfite Adduct)Separation->Aq_PhaseKeepRegenAdd Base (pH > 10)+ Fresh SolventAq_Phase->RegenFinalPure 3-(5-Oxazolyl)benzaldehydeRegen->Final

Caption: Bisulfite purification exploits the aldehyde functionality for selective aqueous extraction.[1][2]

Module 4: Stability & Storage

FAQ: Spontaneous Oxidation

Q: "My product was a pale yellow oil, but after a week in the fridge, it turned into a white solid that is insoluble in hexane. Is it polymerizing?"

A: It is likely oxidizing to 3-(5-oxazolyl)benzoic acid .[1][2] Benzaldehydes with electron-withdrawing groups (like the oxazole ring) are prone to autoxidation.[2] The "white solid" is the carboxylic acid.

Prevention Protocol:

  • Radical Scavenger: Add 0.1% BHT (Butylated hydroxytoluene) to the storage container if the product is an oil.[2]

  • Inert Storage: Store under Argon, not Nitrogen (Argon is heavier and blankets the oil better).[2]

  • Conversion: If you do not need the free aldehyde immediately, store it as the dimethyl acetal (the intermediate from Module 1). The acetal is indefinitely stable. Hydrolyze only immediately before the next step.

References

  • Van Leusen, A. M., et al. (1972).[2][7] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones.[2][3] Synthesis of oxazoles and 2-hydroxy-1-tosyl-1-alkenyl isocyanides. Tetrahedron Letters, 13(23), 2369-2372.[2] Link[2]

  • Sisko, J., et al. (2000).[2] An Investigation of the Van Leusen Oxazole Synthesis: Scalable Protocols. The Journal of Organic Chemistry, 65(5), 1516–1524.[2] Link[2]

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide.Link[1][2]

  • Brindle, C. S., et al. (2017).[2][5] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5] Organic Process Research & Development, 21(9), 1394–1403.[2][5] Link[2]

Validation & Comparative

Comparing reactivity of 3-(5-Oxazolyl)benzaldehyde vs benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(5-Oxazolyl)benzaldehyde and the standard reference, Benzaldehyde . It is designed for medicinal chemists and process scientists optimizing synthetic routes for bioactive scaffolds.

Executive Summary: The Electrophilic Shift

While Benzaldehyde serves as the quintessential aromatic aldehyde reference, 3-(5-Oxazolyl)benzaldehyde represents a "activated" variant. The incorporation of the 5-oxazolyl moiety at the meta position fundamentally alters the electronic landscape of the carbonyl group, enhancing electrophilicity while introducing pH-dependent solubility and stability constraints.

FeatureBenzaldehyde 3-(5-Oxazolyl)benzaldehyde
Electronic Nature Moderate Electrophile (Resonance Stabilized)Enhanced Electrophile (Inductive Withdrawal)
Hammett Influence Reference (

)
Electron Withdrawing (

)
Solubility Lipophilic; poor aqueous solubilityAmphiphilic; improved solubility in polar/acidic media
Acid Stability High (oxidizes to benzoic acid)Moderate (Oxazole ring sensitive to strong acid hydrolysis)
Primary Application Commodity chemical, flavorantKinase inhibitor scaffolds, bioisostere synthesis

Electronic Profiling & Reactivity Mechanisms

To understand the reactivity difference, we must analyze the electronic inputs at the carbonyl carbon.

Benzaldehyde: The Baseline

In benzaldehyde, the carbonyl group is conjugated with the benzene ring. The phenyl ring acts as a weak electron donor via resonance (


), which stabilizes the partial positive charge on the carbonyl carbon (

). This stabilization makes benzaldehyde less reactive toward nucleophiles compared to aliphatic aldehydes.[1][2][3]
3-(5-Oxazolyl)benzaldehyde: The Activated System

The 5-oxazolyl group is a heteroaromatic system containing oxygen and nitrogen.

  • Inductive Effect (-I): The electronegative heteroatoms (N, O) withdraw electron density through the sigma bond framework.

  • Meta-Positioning: Located at the C3 position, the oxazole cannot donate electrons into the carbonyl group via resonance. Therefore, the electron-withdrawing inductive effect dominates.

  • Net Result: The benzene ring is electron-deficient relative to benzaldehyde. This deficiency is transmitted to the carbonyl carbon, increasing its

    
     character.
    
Visualizing the Electronic Flow

ElectronicEffects cluster_legend Reactivity Consequence Benz Benzaldehyde (Reference) Carbonyl_Benz Carbonyl Carbon (δ+) Stabilized by Phenyl Resonance Benz->Carbonyl_Benz +R Effect (Stabilizing) Oxazolyl 3-(5-Oxazolyl)benzaldehyde (Activated) Carbonyl_Ox Carbonyl Carbon (δ++) Destabilized by -I Effect Oxazolyl->Carbonyl_Ox -I Effect (Activating) Result Nucleophilic Attack Rate: Oxazolyl > Benzaldehyde Carbonyl_Benz->Result Carbonyl_Ox->Result

Figure 1: Comparative electronic effects influencing the carbonyl electrophilicity.

Comparative Reactivity Matrix

The following table synthesizes experimental expectations for common transformations.

Reaction ClassBenzaldehyde Performance3-(5-Oxazolyl)benzaldehyde PerformanceExperimental Note
Reductive Amination Standard kinetics. Requires acid catalyst (AcOH) to activate imine formation.Accelerated. Higher equilibrium constant for imine formation.Caution: The basic oxazole nitrogen may buffer the acid catalyst; slight excess of AcOH may be required.
Knoevenagel Condensation Good reactivity with active methylenes (e.g., malononitrile).High Reactivity. Often proceeds at lower temperatures or with weaker bases.Ideal for synthesis of conjugated systems in drug discovery.
Oxidation Rapidly oxidizes to Benzoic Acid in air.[4]Oxidizes to carboxylic acid, but oxazole ring may degrade under harsh oxidative conditions (e.g., KMnO4).Use mild oxidants like Pinnick oxidation (NaClO2).
Acid Hydrolysis Stable.[4]Labile. Strong mineral acids (HCl, H2SO4) and heat can hydrolyze the oxazole ring to an

-amino ketone.
Crucial: Maintain pH > 2 during workups.

Self-Validating Experimental Protocol: Reductive Amination

This protocol is designed to validate the reactivity difference while safeguarding the oxazole ring. We use Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that allows for "one-pot" reductive amination.

Objective: Synthesis of a secondary amine from the respective aldehyde and benzylamine.

Materials
  • Reagent A: Benzaldehyde (1.0 equiv) OR 3-(5-Oxazolyl)benzaldehyde (1.0 equiv)

  • Reagent B: Benzylamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation (The Discriminator Step):

    • Dissolve 1.0 mmol of Aldehyde in 5 mL of DCE.

    • Add 1.1 mmol of Benzylamine .

    • Add 1.0 mmol of AcOH .

    • Validation Checkpoint: Stir at Room Temperature (RT) for 30 minutes.

    • Observation: Pull an aliquot for TLC/LCMS.

      • Benzaldehyde:[2][3][5][6] Equilibrium mixture of aldehyde and imine.

      • Oxazolyl Derivative: Significant shift toward imine due to higher electrophilicity.

  • Reduction:

    • Add 1.4 mmol of STAB in one portion.

    • Stir at RT under Nitrogen atmosphere.

  • Monitoring & Quench:

    • Monitor via LCMS every hour.

    • Expectation: The oxazolyl derivative typically reaches >95% conversion within 1-2 hours, whereas benzaldehyde may require 3-4 hours or slight warming.

    • Quench: Add saturated aqueous NaHCO3. Do not use strong acid to quench.

  • Workup:

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na2SO4 and concentrate.

Decision Logic Workflow

ProtocolLogic cluster_warning Critical Safety Parameter Start Start: Mix Aldehyde + Amine + AcOH CheckImine Checkpoint: Imine Formation (30 min) Start->CheckImine AddReductant Add STAB (Reductant) CheckImine->AddReductant Imine Detected Monitor Monitor LCMS AddReductant->Monitor Complete Reaction Complete (Quench with NaHCO3) Monitor->Complete Conversion > 95% Incomplete Stir Longer / Add Heat Monitor->Incomplete Conversion < 95% Incomplete->Monitor Re-check +1 hr Warning AVOID Strong Acid (pH < 2) Risk: Oxazole Hydrolysis

Figure 2: Logic flow for reductive amination, highlighting the critical safety parameter for the oxazole derivative.

Stability & Handling (Safety)

  • Oxidation Sensitivity: Both aldehydes are air-sensitive. Store under inert gas (Argon/Nitrogen) at 4°C. The oxazolyl derivative is a solid (typically), making it easier to handle than liquid benzaldehyde, but it still degrades to the carboxylic acid over time.

  • Acid Sensitivity:

    • Benzaldehyde:[2][3][5][6] Robust. Can withstand 6M HCl reflux.

    • 3-(5-Oxazolyl)benzaldehyde:[7]Fragile. The oxazole ring can open under hydrolytic conditions (strong acid + water + heat) to form acyclic amino-carbonyl species. Always buffer aqueous layers to pH 4-8 during extraction.

References

  • Electronic Effects in Benzaldehydes

    • Title: Reactivity of Benzaldehyde vs Aliphatic Aldehydes.[1][2][3][8]

    • Source: Chemistry Stack Exchange / Quora (Consolid
    • URL:[Link]

  • Hammett Constants & Heterocycles

    • Title: NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones.
    • Source: Turkish Journal of Chemistry (2013).[9]

    • URL:[Link]

  • Synthesis & Properties of Oxazoles

    • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
    • Source: Molecules (PMC - NIH) (2020).
    • URL:[Link]

  • General Reactivity Data

    • Title: Benzaldehyde | C6H5CHO | CID 240.
    • Source: PubChem.
    • URL:[Link]

Sources

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